molecular formula C17H20N2O2 B2674664 2-Methylquinolin-8-yl azepane-1-carboxylate CAS No. 539805-57-7

2-Methylquinolin-8-yl azepane-1-carboxylate

Cat. No.: B2674664
CAS No.: 539805-57-7
M. Wt: 284.359
InChI Key: YQADQLFFOWMEOV-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl azepane-1-carboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and an azepane-1-carboxylate group at the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl azepane-1-carboxylate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Azepane-1-carboxylate Group: The azepane-1-carboxylate group can be attached to the 8-position of the quinoline ring through a nucleophilic substitution reaction using azepane-1-carboxylic acid and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8-position, where the azepane-1-carboxylate group is attached.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Methylquinolin-8-yl azepane-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC): A similar compound with a different substituent at the 1-position of the indole ring.

    Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Another similar compound with a cyclohexylmethyl group at the 1-position of the indole ring.

Uniqueness

2-Methylquinolin-8-yl azepane-1-carboxylate is unique due to the presence of the azepane-1-carboxylate group at the 8-position of the quinoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-methylquinolin-8-yl) azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-9-10-14-7-6-8-15(16(14)18-13)21-17(20)19-11-4-2-3-5-12-19/h6-10H,2-5,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQADQLFFOWMEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)N3CCCCCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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